Cas no 554-86-9 (Glucocheirolin)

Glucocheirolin structure
Glucocheirolin structure
Product Name:Glucocheirolin
CAS No:554-86-9
MF:C11H21NO11S3
MW:439.479540586472
CID:2021097
PubChem ID:656531
Update Time:2025-04-21

Glucocheirolin Chemical and Physical Properties

Names and Identifiers

    • Glucocheirolin
    • S-(4-methanesulfonyl-N-sulfooxy-butyrimidoyl)-1-thio-beta-D-glucopyranose
    • S-(4-Methansulfonyl-N-sulfooxy-butyrimidoyl)-1-thio-beta-D-glucopyranose
    • CL6LDP7ZC8
    • NS00094469
    • Glucocheirolin free acid
    • 3-Methylsulfonylpropylglucosinolate
    • UNII-CL6LDP7ZC8
    • 3-Methylsufonylpropyl glucosinolate
    • .BETA.-D-GLUCOPYRANOSE, 1-THIO-, 1-(4-(METHYLSULFONYL)-N-(SULFOOXY)BUTANIMIDATE)
    • [(4-methanesulfonyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}butylidene)amino]oxysulfonic acid
    • Glucocheirolin (4-Methylsulfonylbutylglucosinolate)
    • 554-86-9
    • beta-D-Glucopyranose, 1-thio-, 1-(4-(methylsulfonyl)-N-(sulfooxy)butanimidate)
    • C08405
    • 1-S-[4-(Methanesulfonyl)-N-(sulfooxy)butanimidoyl]-1-thiohexopyranose
    • DTXSID60935324
    • Inchi: 1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/b12-7+
    • InChI Key: OFKKQTQFWWIRBD-KPKJPENVSA-N
    • SMILES: CS(CCC/C(=N\OS(=O)(=O)O)/SC1C(O)C(O)C(O)C(CO)O1)(=O)=O

Computed Properties

  • Exact Mass: 439.02767401Da
  • Monoisotopic Mass: 439.02767401Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 681
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: -2.1
  • Topological Polar Surface Area: 242Ų
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